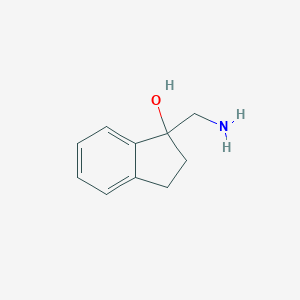

1-(aminomethyl)-2,3-dihydro-1H-inden-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(aminomethyl)-2,3-dihydroinden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-7-10(12)6-5-8-3-1-2-4-9(8)10/h1-4,12H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXJWRAZXHJWQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103791-35-1 | |

| Record name | 1-(aminomethyl)-2,3-dihydro-1H-inden-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Attributes and Nomenclature Within the Indane Framework

1-(aminomethyl)-2,3-dihydro-1H-inden-1-ol, as its name suggests, is a derivative of indane. The indane framework consists of a benzene (B151609) ring fused to a five-membered cyclopentane (B165970) ring. researchgate.neteburon-organics.com This bicyclic structure provides a rigid and well-defined three-dimensional scaffold. eburon-organics.comresearchgate.net

The nomenclature of the title compound reveals its key functional groups and their positions on the indane core. The "2,3-dihydro-1H-indene" part indicates the partially saturated five-membered ring. The substituents are located at the C1 position: an "aminomethyl" group (-CH2NH2) and a hydroxyl group (-OH), leading to the full name this compound. The presence of these two functional groups, an amine and an alcohol, classifies it as an amino alcohol.

Here are the key structural features:

| Feature | Description |

| Core Scaffold | 2,3-dihydro-1H-indene (Indane) |

| Functional Groups | Aminomethyl (-CH2NH2) at C1, Hydroxyl (-OH) at C1 |

| Chemical Class | Amino alcohol |

| Molecular Formula | C11H15NO |

Historical Development and Evolution of Indane Based Amino Alcohols in Chemical Synthesis

The development of indane-based amino alcohols is rooted in the broader exploration of amino alcohols as crucial building blocks in organic synthesis. These motifs are present in numerous natural products and have been instrumental in the development of chiral ligands and catalysts for asymmetric synthesis. nih.govresearchgate.net

The synthesis of indane-based amino alcohols, such as the closely related cis-1-amino-2-indanol, has been a subject of considerable research for decades. nih.govresearchgate.net Various synthetic strategies have been developed to control the stereochemistry of these molecules, which is often crucial for their biological activity or catalytic efficiency. nih.gov These methods include intramolecular cyclizations and benzylic C-H aminations. nih.gov The synthesis of 1-(aminomethyl)-2,3-dihydro-1H-inden-1-ol itself has been described in the context of identifying impurities in the manufacturing process of other compounds, highlighting the practical relevance of understanding its formation. researchgate.net

Significance of the Indane Scaffold in Advanced Organic Synthesis Research

The indane scaffold is considered a "privileged structure" in medicinal chemistry and organic synthesis. researchgate.netnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The rigidity of the indane system reduces the conformational flexibility of a molecule, which can lead to a more favorable binding entropy when interacting with a biological target. researchgate.net

The fusion of an aromatic and an aliphatic ring provides a unique combination of properties. researchgate.neteburon-organics.com The aromatic ring can participate in π-stacking interactions, while the aliphatic portion allows for the introduction of various substituents with defined stereochemistry. eurekaselect.com This versatility has made indane derivatives valuable in the construction of complex molecules, including natural products and their analogues. researchgate.netnih.gov The development of novel synthetic methods, such as mechanochemical multicomponent reactions and skeletal editing, continues to expand the accessibility and diversity of functionalized indane derivatives. researchgate.net

Role As a Pharmacophore Precursor and Building Block in Medicinal Chemistry Research

Classical Chemical Synthesis Routes

Traditional approaches to synthesizing the this compound scaffold often involve multi-step sequences that can be categorized into linear and convergent pathways. These methods typically rely on the functionalization of pre-existing indanone skeletons.

Multi-Step Linear Pathways to the 1-Substituted Indane Skeleton

Linear synthetic sequences are a common strategy for constructing the 1-substituted indane framework. These pathways often commence with readily available starting materials and proceed through a series of sequential reactions to build the target molecule. For instance, a synthesis might begin with an indanone, which then undergoes a series of transformations to introduce the required functional groups. A reported synthesis of (1-(aminomethyl)-2,3-dihydro-1H-inden-3-yl)methanol, a structural isomer of the title compound, exemplifies a linear approach. researchgate.netlookchem.com This synthesis started from a pre-existing indane derivative and involved a sequence of reduction and workup steps to yield the final amino alcohol. researchgate.netlookchem.com

Convergent Approaches for Constructing the Amino Alcohol Functionality

Convergent synthesis offers an alternative to linear pathways by assembling the target molecule from several independently synthesized fragments. This approach can be more efficient as it allows for the parallel construction of different parts of the molecule, which are then combined in the final steps. For the synthesis of this compound, a convergent strategy could involve the separate preparation of an indanone precursor and a side chain containing the aminomethyl group, followed by their coupling.

While a specific convergent synthesis for the title compound is not explicitly detailed in the provided results, the general principles of convergent synthesis are widely applied in organic chemistry and offer a powerful tool for the construction of complex molecules.

Regioselective Functionalization of Indanone Precursors

The regioselective functionalization of indanone precursors is a critical step in many synthetic routes to this compound and its analogues. Control over the position of functional group introduction is essential for obtaining the desired isomer.

Several methods have been developed for the regioselective synthesis of indanones. The use of polyphosphoric acid (PPA) with varying concentrations of phosphorus pentoxide (P2O5) has been shown to influence the regioselectivity of indanone formation. d-nb.inforug.nl Specifically, PPA with a low P2O5 content tends to favor the formation of the indanone isomer with an electron-donating group at the meta position relative to the carbonyl group, while high P2O5 content favors ortho or para substitution. d-nb.info

Furthermore, regioselective addition reactions to indanone derivatives have been achieved using various catalysts. For example, a Mn(CO)5Br catalyst has been used for the regioselective addition of indanone derivatives to terminal alkynes. nih.gov Additionally, [3+2] cycloaddition reactions of 2-benzylideneindenone with functional olefins have been established to produce indanone-fused skeletons with high regioselectivity. researchgate.net

Catalytic Hydrogenation and Reduction Strategies for Indanone and Iminone Intermediates

Catalytic hydrogenation and reduction are key transformations in the synthesis of this compound, allowing for the conversion of carbonyl and imine functionalities into the desired alcohol and amine groups.

The reduction of indanones to indanols is a common step. A variety of reducing agents can be employed, with lithium aluminum hydride (LiAlH4) being a powerful option. researchgate.netlookchem.com The choice of reducing agent can be crucial for achieving the desired outcome, as demonstrated by the screening of several agents in the synthesis of (1-(aminomethyl)-2,3-dihydro-1H-inden-3-yl)methanol, where LiAlH4 provided the optimal results. researchgate.net

The hydrogenation of imines, often formed from the corresponding ketone or aldehyde, is a direct route to amines. Iridium catalysts, in the presence of a halide and an acid, have been shown to be highly effective for the hydrogenation of imines under elevated pressure, exhibiting increased catalyst activity and stability. google.com The development of iron catalysts with amine(imine)diphosphine ligands has also provided an efficient method for the asymmetric transfer hydrogenation of imines. nih.gov These catalytic systems are crucial for the enantioselective synthesis of amines from prochiral imines. google.com

Stereoselective Synthesis of this compound Derivatives

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective synthetic methods for producing enantiomerically pure this compound derivatives is of paramount importance. ru.nlnih.gov

Asymmetric Catalysis in Indanol Synthesis

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity and catalytic turnover. nih.govnih.gov In the context of indanol synthesis, asymmetric catalysis plays a crucial role in establishing the stereochemistry at the hydroxyl-bearing carbon.

Several asymmetric catalytic methods have been successfully applied to the synthesis of chiral indanols. The Corey-Bakshi-Shibata (CBS) reduction of indanone derivatives is a well-established method for achieving good to excellent enantioselectivity. acs.org Copper-hydride (CuH) catalyzed asymmetric reduction also provides a practical route to enantioenriched indane derivatives. acs.org

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical catalysis. mit.edu For instance, the enantioselective reduction of 1-indanone (B140024) to (S)-1-indanol has been achieved with high yield and enantiomeric excess using whole-cell biocatalysts of Lactobacillus paracasei BD71. researchgate.net

The development of new chiral ligands and catalytic systems continues to advance the field of asymmetric indanol synthesis. For example, iridium complexes with NeoPHOX ligands have been utilized in asymmetric hydrogenation reactions.

| Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Lactobacillus paracasei BD71 | 1-Indanone | (S)-1-Indanol | >99% | 93% | researchgate.net |

| CuH-catalysis | Indanone derivatives | Enantioenriched indanes | Good to excellent | Not specified | acs.org |

| CBS reduction | Indanone derivatives | Enantioenriched indanes | Good to excellent | Not specified | acs.org |

| Quinine-derived squaramide catalyst | α-Thiocyanato indanone and 2-(tosylmethyl)phenols | Dihydroindeno[1,2-b]chromene | Not specified | Not specified | nih.gov |

| Thiourea derived tertiary amine organocatalyst | 2-Isothiocyanato-1-indanones and 2-hydroxyaryl-substituted α-amido sulfones | Fused ring heterocycles | up to 99% | up to 91% | nih.gov |

An exploration of the synthetic routes to the chiral amino alcohol this compound and its closely related analogues reveals a diverse array of chemical and biocatalytic strategies. These methods are pivotal for accessing enantiomerically pure forms of this structural motif, which is a valuable building block in medicinal and materials chemistry. The synthesis of its analogue, cis-1-amino-2-indanol, is particularly well-documented, as it serves as a crucial precursor for widely used chiral ligands in asymmetric catalysis.

1 Chemical Synthesis Approaches

Chemical methods for synthesizing this compound and its analogues leverage asymmetric catalysis and diastereoselective reactions to control the stereochemistry of the final product.

1 Chiral Ligand-Mediated Approaches (e.g., involving chiral dienes, pybox, phosphinooxazolines)

The use of chiral ligands in metal-catalyzed reactions is a cornerstone of asymmetric synthesis. Ligands such as pyridine-2,6-bis(oxazolines) (Pybox) and phosphinooxazolines (PHOX) are particularly effective. These ligands are themselves often synthesized from readily available chiral β-amino alcohols, such as derivatives of cis-1-amino-2-indanol. acs.orgresearchgate.net They form tridentate complexes with various metals, creating a defined chiral environment around the metal center that directs the stereochemical outcome of a reaction. nih.govtcichemicals.com

Pybox ligands, for example, have been successfully employed in nickel-catalyzed enantioselective Negishi cross-couplings and rhodium-catalyzed hydrosilylation of ketones. nih.govtcichemicals.com The stereocenter, typically alpha to the oxazoline (B21484) nitrogen, is held in close proximity to the metal's active site, directly influencing the asymmetric induction. acs.org While a direct application to the synthesis of this compound is not prominently documented, these ligand systems are instrumental in synthesizing chiral precursors. For instance, the asymmetric reduction of a ketone or the enantioselective opening of an epoxide on an indane framework could be achieved with high enantioselectivity using catalysts bearing these ligands.

The general approach involves a one-pot condensation of a chiral β-amino alcohol with a dinitrile, often using zinc or europium salts as catalysts, to form the Pybox structure. acs.orgnih.gov

Table 1: Examples of Chiral Ligand Applications in Asymmetric Synthesis

| Ligand Type | Metal | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Pybox | Ni | Negishi Cross-Coupling | Forms tridentate complexes, effective for coupling secondary alkyl halides. | nih.gov |

| Pybox | Rh | Hydrosilylation of Ketones | Achieves high enantioselectivity (up to 99%) for optically active secondary alcohols. | tcichemicals.com |

| Pybox | Eu | α-Amination of β-keto esters | Key step in an enantioselective synthesis of L-carbidopa. | acs.org |

| PHOX | Pd | Decarboxylative Protonation | Used for enantioselective synthesis of C3-substituted chiral carbazolones. | acs.org |

2 Organocatalytic Strategies

Organocatalysis, which utilizes small, metal-free organic molecules to catalyze chemical transformations, offers a powerful alternative to metal-based systems. youtube.com This field, recognized with the 2021 Nobel Prize in Chemistry, often relies on principles like iminium ion formation or hydrogen-bond-directed catalysis. youtube.comyoutube.com

For the synthesis of chiral amines and amino alcohols, amino acids like proline and their derivatives are classic organocatalysts. youtube.com They can activate carbonyl compounds by forming chiral enamines or activate α,β-unsaturated aldehydes by forming chiral iminium ions. This strategy allows for highly enantioselective additions of nucleophiles. youtube.com In the context of indenol synthesis, an organocatalytic asymmetric aldol (B89426) or Michael reaction could be envisioned to construct the carbon skeleton with the desired stereochemistry. For example, a chiral secondary amine catalyst could facilitate the enantioselective functionalization of an indanone precursor. nih.gov

Chiral phosphoric acids and disulfonimides represent another class of organocatalysts that function as chiral Brønsted acids. nih.gov They can activate imines for nucleophilic attack, providing a route to chiral homoallylic amines through reactions like the Hosomi-Sakurai reaction. nih.gov Such strategies could be adapted to synthesize intermediates for the target molecule.

3 Transition Metal-Catalyzed Enantioselective Annulation and Cyclization Reactions

Transition metal-catalyzed annulation reactions are a highly efficient method for constructing cyclic systems like the indanone core, which is a direct precursor to the target amino alcohol. bohrium.comrsc.org These reactions often proceed via C-H bond activation, making them atom-economical.

Rhodium(III) catalysts are particularly effective in this regard. They can catalyze the [3+2] annulation of aromatic compounds with alkynes to form indenones. oup.comresearchgate.net For instance, arylnitrones or benzimides can couple with internal alkynes under rhodium catalysis to yield substituted indenones through sequential C-H and C-N or C-C bond cleavage and formation. nih.govcapes.gov.br Similarly, rhodium can catalyze the direct annulation of an aldehyde with an alkyne, using a transient directing group that is removed in situ, to afford the indenone product. acs.org

Palladium catalysis is also widely used. The Larock indenone synthesis, first reported in 1993, involves the palladium-catalyzed reaction of ortho-halogenated benzaldehydes with alkynes. bohrium.com More recent developments include palladium-catalyzed carbonylation of o-bromoaryl iodides with alkynes, using molybdenum hexacarbonyl as a solid carbon monoxide source, to produce indenones. acs.org

Table 2: Selected Transition Metal-Catalyzed Syntheses of Indenone/Indanone Precursors

| Metal Catalyst | Starting Materials | Product Type | Key Reaction | Reference |

|---|---|---|---|---|

| Rhodium(III) | Arylnitrones + Internal Alkynes | Indenones | C-H Annulation | nih.govacs.org |

| Rhodium(III) | Benzimides + Internal Alkynes | Indenones | C-H/C-N Cleavage & Annulation | capes.gov.br |

| Rhodium(III) | 9-Benzoylcarbazoles + Internal Alkynes | Indenones | Annulative Coupling | oup.com |

| Palladium(0) | o-Bromoaryl Iodides + Alkynes + Mo(CO)6 | Indenones | Carbonylative Annulation | acs.org |

| Nickel(0) | 2-Formylphenyl Triflate + Alkynes | Indenones | Larock Annulation | bohrium.com |

2 Biocatalytic Approaches Utilizing Enzymes

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules, operating under mild conditions with high enantioselectivity. mdpi.comnih.gov

1 Transaminase Enzyme Applications for Chiral Amine Synthesis

Amine transaminases, specifically ω-transaminases (ω-TAs), are powerful biocatalysts for producing chiral primary amines from prochiral ketones. mdpi.comillinois.edu These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or L-alanine) to a carbonyl acceptor. mdpi.comwiley.com

The asymmetric synthesis of analogues like 1-aminoindan (B1206342) from 1-indanone is a well-established application of this technology. nih.gov The primary challenges in ω-TA reactions are the unfavorable reaction equilibrium and product inhibition. nih.govnih.gov To overcome these hurdles, various strategies have been developed. Using 'smart' amine donors, such as ortho-xylylenediamine, can help drive the reaction to completion by forming a stable byproduct. nih.gov Another approach is the in-situ removal of the carbonyl byproduct (e.g., pyruvate (B1213749) when using L-alanine as the donor) using a coupled enzyme system, such as lactate (B86563) dehydrogenase. nih.gov Both (R)- and (S)-selective ω-TAs have been developed, allowing access to either enantiomer of the target amine with high optical purity (>99% ee). illinois.edu

Table 3: Performance of ω-Transaminases in Asymmetric Amine Synthesis

| Enzyme Source | Substrate | Amine Donor | Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Vibrio fluvialis JS17 (S)-ω-TA | Acetophenone | L-Alanine | 92.1% | >99% | nih.gov |

| Arthrobacter sp. (R)-ω-TA | Pro-sitagliptin ketone | Isopropylamine | >99.95% ee | High | illinois.edu |

| Various (R)- and (S)-ω-TAs | 1-Indanone | o-Xylylenediamine | High | High | nih.gov |

| Marine Bacterium (TR8) | Bulky Ketone | Isopropylamine | Increased with ISPR | High | mdpi.com |

2 Lipase-Catalyzed Kinetic Resolutions

Kinetic resolution is a widely used method to separate a racemic mixture into its constituent enantiomers. Lipases are robust and versatile enzymes that catalyze the enantioselective acylation or hydrolysis of alcohols and amines. nih.govelsevierpure.com In a typical lipase-catalyzed kinetic resolution of a racemic alcohol, one enantiomer is selectively acylated, leaving the other enantiomer unreacted. nih.gov This allows for the separation of both the acylated product and the remaining alcohol, ideally each with high enantiomeric excess.

A highly relevant example is the kinetic resolution of (±)-cis-1-amino-2-indanol. researchgate.net Immobilized lipase (B570770) B from Candida antarctica (often sold as Novozym 435) can selectively N-acetylate the (1S,2R)-enantiomer using ethyl acetate (B1210297) as both the solvent and acyl donor. This process, particularly when run in a continuous-flow system, can efficiently produce the N-acetylated product and the unreacted (1R,2S)-amino alcohol with high enantiopurity. researchgate.net Similarly, lipase from Pseudomonas cepacia has been used to resolve precursors to the drug Ivabradine, demonstrating the broad utility of this approach. mdpi.com

Table 4: Lipase-Catalyzed Kinetic Resolution of Amino Alcohol Analogues

| Enzyme | Substrate | Reaction | Key Result | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase B (Novozym 435) | (±)-cis-1-Amino-2-indanol | N-Acetylation | Efficient resolution in continuous-flow system. | researchgate.net |

| Lipase PS (from Pseudomonas cepacia) | (±)-trans-azidoindanol | Transesterification | Resolved azido (B1232118) alcohol (46%) and azido acetate (44%), both >96% ee. | nih.gov |

| Lipase PS (Amano) | Racemic ester precursor to Ivabradine | Hydrolysis | Achieved 96:4 enantiomeric ratio for the alcohol product. | mdpi.com |

3 Diastereoselective Synthetic Pathways (e.g., Ritter reaction variants)

The Ritter reaction is a classic method for synthesizing N-alkyl amides from an alcohol or alkene under strong acidic conditions with a nitrile. organic-chemistry.org This reaction is particularly useful for establishing a specific diastereomeric relationship, as seen in the synthesis of cis-1-amino-2-indanol. mdpi.comresearchgate.net

A practical and efficient route starts with indene, which is first converted to indene oxide. mdpi.com Treatment of the epoxide with a nitrile (e.g., acetonitrile) in the presence of a strong acid like sulfuric acid or oleum (B3057394) triggers a Ritter-type reaction. nih.govmdpi.com The reaction proceeds via the formation of a nitrilium ion, which is trapped intramolecularly by the hydroxyl group to form an oxazoline intermediate. This ring-opening and cyclization sequence occurs with high diastereoselectivity, favoring the formation of the cis product. Subsequent hydrolysis of the oxazoline ring yields the target cis-amino alcohol. researchgate.netnih.gov This pathway provides excellent control over the relative stereochemistry of the amino and hydroxyl groups on the indane scaffold. researchgate.net

Emerging Green Chemistry Principles in the Synthesis of Indane Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of indane derivatives to create more sustainable and environmentally friendly processes. scispace.com Green chemistry focuses on minimizing waste, using less hazardous chemicals, improving energy efficiency, and utilizing renewable resources. solubilityofthings.comsphinxsai.com

One of the core tenets of green chemistry is the prevention of waste, which is considered more important than treating waste after it has been created. solubilityofthings.com Another key principle is maximizing atom economy, which aims to incorporate the maximum amount of reactant materials into the final product. acs.org For instance, a reaction with 100% atom economy would have all reactant atoms present in the desired product, theoretically generating no waste. acs.org

In the context of indane derivative synthesis, a green chemistry approach has been reported for the production of indanones. elifesciences.org This method utilizes a Nazarov cyclization reaction in a green solvent, 4-methyltetrahydropyran (4-MeTHP), to transform a chalcone (B49325) into an indanone. elifesciences.org While the yield was lower than some previously reported methods, this process avoided the use of harmful solvents and hazardous chemicals, and simplified the work-up stage, making it more sustainable. elifesciences.org

Other green chemistry principles relevant to indane synthesis include:

Use of Catalysis : Catalytic reagents are preferred over stoichiometric ones as they are used in smaller amounts and can be recycled, reducing waste. scispace.comacs.org Many modern syntheses of indanes and indenes rely on catalysis. nih.gov

Reducing Derivatives : Unnecessary derivatization steps, such as the use of protecting groups, should be minimized or avoided as they require additional reagents and generate waste. scispace.comacs.org The use of highly specific enzymes can often eliminate the need for protecting groups. acs.org

Use of Renewable Feedstocks : Whenever feasible, raw materials should be from renewable sources rather than depleting ones. sphinxsai.com For example, glucose, a renewable feedstock, has been used in the green synthesis of adipic acid, demonstrating a shift away from petroleum-based starting materials. sphinxsai.com

Energy Efficiency : Synthetic methods should be designed to be energy efficient, with reactions conducted at ambient temperature and pressure whenever possible. solubilityofthings.comresearchgate.net

By integrating these principles, the synthesis of indane derivatives can become more economically viable and have a reduced environmental impact. solubilityofthings.com

Analysis of Chiral Centers and Potential Enantiomeric Forms

The molecular structure of this compound contains a single stereocenter, or chiral center, at the C1 position of the indane ring. This carbon atom is bonded to four distinct substituent groups: a hydroxyl group (-OH), an aminomethyl group (-CH2NH2), the C2 carbon of the dihydroindene ring, and the C7a carbon of the fused benzene (B151609) ring. The presence of this single chiral center means that the compound can exist as a pair of non-superimposable mirror images, known as enantiomers.

These enantiomers are designated as (R)-1-(aminomethyl)-2,3-dihydro-1H-inden-1-ol and (S)-1-(aminomethyl)-2,3-dihydro-1H-inden-1-ol, according to the Cahn-Ingold-Prelog priority rules. The spatial arrangement of the four different groups around the C1 chiral center determines the absolute configuration of each enantiomer. The differential three-dimensional orientation of these enantiomers can lead to distinct biological activities and chemical interactions.

| Property | Description |

| Chiral Center | C1 of the 2,3-dihydro-1H-inden-1-ol ring system |

| Substituents on Chiral Center | 1. Hydroxyl group (-OH) 2. Aminomethyl group (-CH2NH2) 3. C2 of the indane ring 4. C7a of the indane ring |

| Types of Stereoisomers | Enantiomers |

| Specific Enantiomers | (R)-1-(aminomethyl)-2,3-dihydro-1H-inden-1-ol (S)-1-(aminomethyl)-2,3-dihydro-1H-inden-1-ol |

Investigation of Diastereomerism and Relative Stereochemical Control

As this compound possesses only one stereocenter, it does not exhibit diastereomerism in its native form. Diastereomers are stereoisomers that are not mirror images of each other and require the presence of at least two stereocenters within a molecule.

However, the concept of diastereomerism becomes highly relevant during the chemical synthesis of this compound, particularly in strategies aimed at controlling the stereochemical outcome. Diastereoselective synthesis is a common approach to selectively produce one enantiomer over the other. This is often achieved by introducing a second chiral center into a precursor molecule, thereby creating a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility, boiling point), which allows for their separation using standard laboratory techniques such as crystallization or chromatography.

Once the desired diastereomer is isolated, the auxiliary chiral center can be removed to yield the enantiomerically pure target compound. The relative stereochemistry between the newly formed stereocenter and the chiral auxiliary dictates the configuration of the final product. The choice of chiral auxiliary and reaction conditions is therefore critical in achieving high diastereomeric excess and, consequently, high enantiomeric excess in the final product.

Methodologies for Enantiomeric Excess and Absolute Configuration Determination

The determination of enantiomeric excess (ee) and the absolute configuration of this compound is essential for its characterization. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a powerful method for separating and quantifying the enantiomers of a chiral compound. The stationary phase of the HPLC column is itself chiral and interacts differently with each enantiomer, leading to different retention times. By comparing the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric excess can be accurately calculated.

X-ray Crystallography: This technique provides unambiguous proof of the absolute configuration of a chiral molecule. It involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This allows for the precise determination of the three-dimensional arrangement of atoms in the crystal lattice, confirming the (R) or (S) configuration. For this compound, this may involve the preparation of a crystalline derivative with a known chiral moiety.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer produces a unique CD spectrum, which are mirror images of each other. By comparing the experimental CD spectrum to that of a standard with a known absolute configuration or to spectra predicted by computational methods, the absolute configuration of the enantiomers can be determined.

| Technique | Principle | Information Obtained |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Enantiomeric excess (ee), separation of enantiomers. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Absolute configuration, bond lengths, bond angles, and solid-state conformation. |

| CD Spectroscopy | Differential absorption of circularly polarized light. | Determination of absolute configuration by comparison with standards or computational data. |

Conformational Analysis and Stereoisomeric Stability

The stereoisomeric stability and conformational preferences of this compound are influenced by the puckering of the five-membered cyclopentane (B165970) ring of the indane core and the steric and electronic interactions between the substituents on the C1 chiral center.

The five-membered ring of the indane system is not planar and can adopt various envelope and twist conformations to minimize steric strain. The preferred conformation will seek to place the bulky substituents in pseudo-equatorial positions to reduce unfavorable steric interactions. Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, can be used to investigate the relative energies of these different conformations and to determine the most stable arrangement of the molecule in solution.

The relative stability of the (R)- and (S)-enantiomers is identical, as they are mirror images and thus have the same intrinsic energy. However, their stability can differ significantly in a chiral environment, such as when interacting with a biological receptor or a chiral catalyst. The specific three-dimensional arrangement of the hydroxyl and aminomethyl groups in each enantiomer dictates how it can interact with its surroundings, which is a fundamental principle in stereoselective chemical processes.

Reactivity of the Dihydroindene Ring System

The dihydroindene, or indane, core of the molecule presents a unique combination of aromatic and aliphatic character, which dictates its reactivity in various transformations.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of the 2,3-dihydro-1H-indene system is susceptible to electrophilic aromatic substitution (SEAr), a fundamental class of reactions for modifying aromatic compounds. nih.gov The fused cyclopentane ring acts as an alkyl substituent, which influences both the rate and the regioselectivity of the substitution.

Alkyl groups are known to be activating and ortho, para-directing. google.com This is due to the electron-donating inductive effect of the sp3-hybridized carbon atoms adjacent to the ring. Consequently, electrophiles will preferentially add to the positions ortho or para to the fused five-membered ring. In the case of the 2,3-dihydro-1H-indene system, the available positions are C4, C5, C6, and C7. The cyclopentane fusion occupies positions C3a and C7a. The directing effect will therefore favor substitution at the C4 and C6 positions (ortho and para to the C7a junction) and the C7 position (ortho to the C3a junction).

The general mechanism for electrophilic aromatic substitution involves two primary steps:

Attack by the Aromatic Ring: The π electrons of the benzene ring act as a nucleophile, attacking a strong electrophile (E+) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. youtube.com

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. fiveable.me

Common electrophilic aromatic substitution reactions applicable to the dihydroindene ring include:

Halogenation: The introduction of a halogen (e.g., Br or Cl) using a Lewis acid catalyst like FeBr3 or FeCl3. youtube.com

Nitration: The introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+). fiveable.me

Friedel-Crafts Alkylation and Acylation: The addition of an alkyl or acyl group, respectively, using a Lewis acid catalyst. These reactions are also directed to the ortho and para positions.

The presence of the hydroxyl and aminomethyl groups at the C1 position will also influence the reactivity, especially under different pH conditions. In acidic media, the amino group will be protonated (-NH3+), acting as a deactivating, meta-directing group, which would compete with the directing effect of the fused alkyl ring.

Reduction and Functionalization of the Cyclopentane Ring

The cyclopentane portion of the dihydroindene system is a saturated carbocycle. The term "reduction" in this context is less relevant as the ring is already fully saturated. Instead, "functionalization" more accurately describes the types of reactions that can occur on this part of the molecule. These reactions typically involve the cleavage of carbon-hydrogen (C-H) bonds, which are generally unreactive. bohrium.com

The C-H bonds at the C2 and C3 positions are secondary aliphatic and benzylic, respectively. The C3 position is benzylic, meaning it is directly attached to the aromatic ring. Benzylic C-H bonds are weaker and more susceptible to radical and oxidative reactions due to the ability of the benzene ring to stabilize the resulting radical or cationic intermediate.

Radical Halogenation: Alkanes and cycloalkanes can undergo free-radical substitution with halogens like chlorine and bromine in the presence of UV light. libretexts.org For the dihydroindene ring, this reaction would preferentially occur at the benzylic C3 position. However, controlling the reaction to achieve mono-substitution can be difficult, and mixtures of products are common. youtube.com

Oxidation: The benzylic C3 position is also the most likely site for oxidation. Strong oxidizing agents can potentially oxidize this position. More controlled oxidation of saturated C-H bonds can be achieved using modern catalytic methods. For instance, N-hydroxyphthalimide (NHPI) derivatives have been used as catalysts for the aerobic oxidation of cyclopentane, yielding products like cyclopentanone (B42830) and cyclopentanol. researchgate.net Similar strategies could be applied to functionalize the cyclopentane ring of the dihydroindene system, with a strong preference for the benzylic C3 position. Advanced C-H activation techniques, often employing transition metal catalysts (e.g., palladium, rhodium), provide a powerful tool for the direct and selective functionalization of otherwise inert C-H bonds. numberanalytics.comnumberanalytics.com

Cyclization Reactions to Form Heterocyclic Derivatives (e.g., oxazolidine (B1195125) formation from amino alcohol)

The this compound contains a 1,2-amino alcohol moiety (specifically, a tertiary alcohol and a primary amine separated by a quaternary carbon). This structural motif is a key precursor for the synthesis of five-membered heterocyclic rings, most notably oxazolidines. The formation of an oxazolidine ring occurs through the reaction of a 1,2-amino alcohol with an aldehyde or ketone. numberanalytics.com

A closely related analogue, 1-amino-2-indanol (B1258337), has been studied extensively for its ability to form fused 1,3-oxazolidines with high stereocontrol. uq.edu.au The reaction typically proceeds in two steps:

Imine Formation: The primary amino group reacts with the carbonyl group of an aldehyde to form an imine (or Schiff base) intermediate.

Intramolecular Cyclization: The hydroxyl group then acts as a nucleophile, attacking the electrophilic imine carbon to close the five-membered oxazolidine ring. numberanalytics.com

The stereochemistry of the final oxazolidine product is often controlled by the reaction conditions. Studies on 1-amino-2-indanol have shown that while imines may be the thermodynamically more stable products, oxazolidines can be formed under kinetic control. uq.edu.au Furthermore, subsequent reactions, such as N-acetylation, can drive the equilibrium towards the cyclized oxazolidine product. uq.edu.au The stereochemical outcome often favors the formation of trans-substituted oxazolidines, depending on the specific reactants and conditions used. uq.edu.au

This cyclization strategy is highly valuable as it introduces new stereocenters and locks the conformation of the side chain, which can be crucial in fields like asymmetric catalysis and medicinal chemistry.

Applications in Asymmetric Catalysis and Chiral Ligand Design

Design Principles for Chiral Ligands Derived from 1-(aminomethyl)-2,3-dihydro-1H-inden-1-ol Scaffold

The effectiveness of chiral ligands in asymmetric catalysis hinges on their ability to create a well-defined, three-dimensional chiral environment around a metal center. This environment influences the trajectory of substrates, favoring one pathway to generate a specific enantiomer of the product. nih.gov Ligands derived from the aminoindanol (B8576300) scaffold are highly effective due to several key design principles:

Rigid Bicyclic Core: The fused indane ring system provides a conformationally rigid backbone. This rigidity is crucial as it reduces the number of possible conformations of the metal-ligand complex, leading to a more ordered and predictable transition state, which is essential for high enantioselectivity.

Bidentate Coordination: The amino and hydroxyl groups are positioned to act as a bidentate ligand, chelating to a metal center. This chelation further rigidifies the catalytic complex.

Modularity: The amino and hydroxyl moieties can be readily modified. For example, the nitrogen atom can be part of an amide, a sulfonamide, or substituted with bulky groups to fine-tune the steric and electronic properties of the ligand. This modularity allows for the creation of libraries of ligands for screening in various reactions. nih.govnih.gov

Privileged Scaffolds: Amino alcohol-based ligands are considered "privileged" because they have demonstrated broad applicability and high levels of stereocontrol across many different types of metal-catalyzed reactions. rsc.org The aminoindanol structure is a prominent member of this class.

Historically, C₂-symmetric ligands were dominant in asymmetric catalysis. nih.gov However, non-symmetrical ligands, such as those derived from the aminoindanol scaffold, have gained prominence. nih.govnih.gov These ligands, often P,N-ligands where the nitrogen is from the aminoindanol and the phosphorus is introduced via modification, can outperform symmetrical ligands in many reactions. nih.gov The substituents at the stereogenic centers are held in close proximity to the metal's coordination site, allowing them to exert strong control over the stereochemical outcome of the reaction. nih.gov

Utilization as Chiral Ligands in Enantioselective Metal-Catalyzed Reactions

Ligands derived from the aminoindanol scaffold have been successfully employed in a range of enantioselective transformations catalyzed by metals such as ruthenium, scandium, and calcium.

Asymmetric transfer hydrogenation is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. A series of 1,2-amino alcohol derivatives of indane have been successfully used as ligands for ruthenium(II)-catalyzed transfer hydrogenation. rsc.org Notably, the cis-1-aminoindan-2-ol derivative has yielded some of the highest asymmetric inductions reported for any amino alcohol ligand in this specific application. rsc.org

Table 1: Asymmetric Transfer Hydrogenation of Ketones Using an Indane-Derived Amino Alcohol Ligand

| Ketone Substrate | Chiral Alcohol Product | Enantiomeric Excess (ee) |

| Acetophenone | 1-Phenylethanol | High |

| Propiophenone | 1-Phenyl-1-propanol | High |

| tert-Butyl methyl ketone | tert-Butyl methyl carbinol | High |

Data sourced from studies on ruthenium(II)-catalyzed transfer hydrogenation using indane-derived amino alcohol ligands. rsc.org

The formation of carbon-carbon bonds is fundamental to organic synthesis. libretexts.org Chiral ligands derived from aminoindanol have been applied in asymmetric Michael additions. For instance, a ligand derived from aminoindanol and pyridine (B92270), in the presence of calcium chloride (CaCl₂), has been shown to catalyze the Michael addition of dimethyl malonate to various α,β-unsaturated carbonyl compounds, yielding the corresponding adducts in moderate to high enantioselectivities. researchgate.net

The Friedel-Crafts reaction, which involves the alkylation or acylation of an aromatic ring, is a classic C-C bond-forming reaction. youtube.combyjus.com In this electrophilic aromatic substitution, a Lewis acid like aluminum trichloride (B1173362) (AlCl₃) is typically used to generate a carbocation or an acylium ion electrophile. byjus.comlibretexts.orgmasterorganicchemistry.com The aromatic ring then attacks this electrophile. youtube.com By employing a chiral Lewis acid complex incorporating a ligand derived from the this compound scaffold, the reaction space around the catalyst can be made asymmetric, potentially leading to enantioselective Friedel-Crafts reactions.

Table 2: Asymmetric Michael Addition Catalyzed by an Aminoindanol-Derived Ligand

| Electrophile (α,β-unsaturated compound) | Nucleophile | Catalyst System | Enantioselectivity |

| Chalcone (B49325) | Dimethyl malonate | Aminoindanol-pyridine ligand / CaCl₂ | Moderate to High ee |

| Cyclohexenone | Dimethyl malonate | Aminoindanol-pyridine ligand / CaCl₂ | Moderate to High ee |

This table illustrates the application of aminoindanol-derived ligands in asymmetric Michael additions. researchgate.net

Asymmetric annulation reactions are sophisticated methods for constructing cyclic molecules with high stereocontrol. A notable application involves a scandium(III) complex bearing an "indapybox" ligand. researchgate.net This ligand is derived from aminoindanol. The Sc(III)/indapybox catalyst has been used for the first catalytic asymmetric [3+2] carboannulation with allylsilanes, demonstrating the utility of this ligand scaffold in controlling stereoselectivity in complex ring-forming reactions. researchgate.net

Beyond transfer hydrogenation, ligands based on the aminoindanol scaffold are suitable for other reductive transformations. One such transformation is the hydrosilylation of ketones, which involves the addition of a silicon hydride across the C=O bond, followed by hydrolysis to yield a chiral alcohol. Chiral ligands are crucial for rendering this process enantioselective. academie-sciences.fr The principles that make aminoindanol ligands effective in transfer hydrogenation—namely, their ability to form rigid, well-defined chiral pockets around a metal center—are directly applicable to enantioselective hydrosilylation reactions. rsc.orgacademie-sciences.fr

Role as Chiral Auxiliaries in Diastereoselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical course of a reaction. After the reaction, the auxiliary is cleaved, yielding an enantiomerically enriched product. The rigid stereochemistry of the this compound scaffold makes it an excellent candidate for a chiral auxiliary.

For example, related chiral indoline (B122111) auxiliaries have been used to synthesize chiral 1,2-amino alcohols. nih.gov In a typical sequence, the chiral auxiliary is first converted into a chiral hydrazone. This hydrazone then reacts with an organolithium reagent, with the steric bulk and defined stereochemistry of the auxiliary directing the approach of the nucleophile. This results in the formation of a new stereocenter with high diastereoselectivity (up to >99% de). nih.gov Subsequent cleavage of the auxiliary group reveals the desired chiral amino alcohol. nih.gov

Structure-Activity Relationships in Indanol-Based Chiral Ligand Systems

The relationship between the structure of an indanol-based ligand and its catalytic activity is a subject of intensive research, aimed at the rational design of more efficient and selective catalysts. The C₂-symmetric nature of many BOX and PyBOX ligands, derived from the chiral aminoindanol precursor, is a key feature that often leads to high levels of enantioselectivity. wikipedia.org

The steric bulk of the substituents at the 4-position of the oxazoline (B21484) rings is a critical factor. For example, in the ruthenium-catalyzed asymmetric hydrosilylation of ketones, the use of an isopropyl-substituted PyBOX ligand leads to high enantiomeric excess. strem.com This is attributed to the effective shielding of one face of the substrate when coordinated to the chiral metal complex.

The nature of the linker connecting the two oxazoline units also plays a significant role. The pyridine linker in PyBOX ligands renders them tridentate, which can form more rigid complexes with metal centers compared to the bidentate BOX ligands. This increased rigidity can translate to higher enantioselectivity in certain reactions. strem.comrsc.org

Furthermore, the electronic properties of the ligand, which can be modulated by introducing substituents on the indane ring or the oxazoline moieties, can influence the Lewis acidity of the metal center and, consequently, the catalytic activity.

Below are tables detailing the performance of various indanol-based chiral ligands in representative asymmetric catalytic reactions, illustrating the structure-activity relationships discussed.

| Ligand/Catalyst | Reaction | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| RuCl₃/(S)-(i-Pr)-PyBOX | Hydrosilylation | Acetophenone | High | 93 | strem.com |

| Cu(I)-BOX | Cyclopropanation | Styrene | High | up to 99 | wikipedia.org |

| Fe(III)-pybox | Diels-Alder | Acyclic dienes | Good | up to 92 | rsc.org |

| Pd-PHOX | Dearomative [3+2] cycloaddition | Indoles | 70-99 | 70-88 | acs.org |

Interactive Data Table: Performance of Indanol-Based Ligands (This is a simplified representation of an interactive table)

| Ligand Derivative | Metal Center | Reaction Type | Key Feature | Resulting Enantioselectivity |

| i-Pr-PyBOX | Ruthenium | Hydrosilylation | Bulky isopropyl groups | High |

| Ph-PyBOX | Rhodium | Hydrosilylation | Phenyl substituents | Good |

| Indenyl-PyBOX | Various | Various | Fused ring system | Often high |

| Standard BOX | Copper | Friedel-Crafts | Bidentate coordination | Variable, substrate-dependent |

The data clearly indicates that subtle changes in the ligand structure, such as the nature of the substituent on the oxazoline ring (isopropyl vs. phenyl) or the type of backbone (PyBOX vs. BOX), can lead to significant differences in the catalytic outcome. This underscores the importance of fine-tuning the ligand architecture to achieve optimal performance for a given asymmetric transformation.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule by solving the Schrödinger equation. wikipedia.orgnorthwestern.edu These methods provide detailed information about electron distribution, which dictates the molecule's stability, reactivity, and interaction capabilities.

For a molecule like 1-(aminomethyl)-2,3-dihydro-1H-inden-1-ol, Density Functional Theory (DFT) is a commonly employed method to investigate its electronic structure. researchgate.net Parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution across the molecule. The MEP map identifies electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are critical for predicting how the molecule will interact with biological macromolecules. For this compound, the lone pairs on the oxygen and nitrogen atoms are expected to be regions of negative potential, making them likely sites for hydrogen bonding with biological targets.

Table 1: Key Parameters from Quantum Chemical Calculations

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Predicts the chemical stability and reactivity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule's surface. | Identifies sites for intermolecular interactions like hydrogen bonding. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. For the indane scaffold, the five-membered ring can undergo puckering, and the aminomethyl and hydroxyl substituents can rotate, leading to various possible conformers.

A quantum chemical study on the related compound cis-3-aminoindan-1-ol using DFT (B3LYP) and MP2 methods identified nine conformational minima. This study highlighted the critical role of intramolecular hydrogen bonds in stabilizing these conformers. The interactions, such as those between the amino and hydroxyl groups, significantly influence the preferred geometry of the molecule. Similar analyses for this compound would be crucial to understand its predominant shapes in a biological environment.

While conformational analysis identifies stable states, molecular dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. ajchem-a.comyoutube.com By simulating the movements of atoms and bonds, MD can explore the conformational landscape, revealing how the molecule transitions between different states and how it behaves in a solvent like water. youtube.comresearchgate.net MD simulations are essential for understanding how the flexibility of this compound might influence its binding to a receptor. researchgate.netyoutube.com

Molecular Docking Studies for Investigating Interactions with Molecular Targets (e.g., enzymes, receptors)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nrfhh.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nrfhh.comnih.gov

For this compound, docking studies would involve placing the molecule into the binding site of a specific target protein. A scoring function then evaluates the binding affinity, typically expressed as a binding energy (ΔG) in kcal/mol, with more negative values indicating a stronger interaction. mdpi.com The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. For instance, the hydroxyl and aminomethyl groups of the compound are prime candidates for forming hydrogen bonds with amino acid residues in a binding pocket.

Docking studies on related aminoindan derivatives have shown their interaction with targets like monoamine transporters and α2-adrenergic receptors, suggesting potential neurological applications. nih.gov Similar studies on this compound could identify its potential biological targets and provide a rationale for its pharmacological activity.

In Silico Prediction of Molecular Interactions and Binding Modes for Scaffold Optimization

Once an initial "hit" compound like this compound is identified, in silico methods can guide its optimization into a more potent and selective "lead" compound. nih.gov By analyzing the predicted binding mode from docking and MD simulations, researchers can understand the structural basis for its activity. nih.gov

This analysis identifies which parts of the molecule are essential for binding and which can be modified to improve interactions. For example, if the indane ring sits in a hydrophobic pocket, adding lipophilic substituents might enhance binding affinity. frontiersin.org Conversely, if a specific hydrogen bond is crucial, modifications must preserve that interaction. This iterative process of computational prediction followed by chemical synthesis and biological testing is a cornerstone of modern scaffold optimization. The goal is to rationally design derivatives with improved pharmacological profiles. rsc.orgresearchgate.net

Virtual Screening and De Novo Design Approaches for Novel Indane-Based Structures

Virtual screening is a high-throughput computational method used to search large libraries of chemical compounds to identify molecules that are likely to bind to a specific biological target. researchgate.netmdpi.com If the indane scaffold is identified as a "privileged structure" for a particular class of targets, virtual screening can be used to find other indane-based compounds with potential activity. nih.gov This can be done through two main approaches:

Ligand-based virtual screening (LBVS): Searches for molecules with structural or pharmacophoric similarity to a known active compound like this compound. nih.gov

Structure-based virtual screening (SBVS): Docks thousands of compounds into the target's binding site to identify those with the best predicted binding affinity.

De novo design takes this a step further by building novel molecules from scratch. nih.govmdpi.com Using the three-dimensional structure of the target's binding site, algorithms can piece together molecular fragments to design new, optimized structures that fit perfectly within the site. This approach can be used to generate novel indane-based structures with enhanced potency and unique intellectual property. mdpi.com

Advanced Derivatives and Analogues in Research

Systematic Modification of the Indane Framework (e.g., fluorination, alkylation)

Fluorination: The introduction of fluorine atoms into organic molecules is a key strategy in medicinal chemistry, as it can drastically alter physical, chemical, and biological properties. byjus.com While direct fluorination can be challenging due to the aggressive nature of many fluorinating agents, modern methods have made this transformation more accessible. youtube.com For the indane framework, selective fluorination on the aromatic ring could be achieved using electrophilic fluorinating agents. The position and number of fluorine substituents would be expected to modulate the electronic properties and lipophilicity of the molecule.

Alkylation: Alkylation, the addition of an alkyl group, can be performed on the indane framework, typically at the aromatic ring via Friedel-Crafts type reactions or on the aliphatic portion under more specific conditions. taylorandfrancis.com The direct alkylation of ketones using reagents like lithium diisopropylamide (LDA) followed by reaction with an alkyl halide is a powerful method for introducing alkyl groups at the alpha-position to a carbonyl. chemicalforums.com A related approach, the Stork enamine synthesis, offers an alternative under milder conditions. acs.org These methods could be adapted to precursors of 1-(aminomethyl)-2,3-dihydro-1H-inden-1-ol to introduce alkyl groups at various positions on the cyclopentane (B165970) ring, thereby influencing the steric environment around the functional groups.

Table 1: Examples of Indane Framework Modification Strategies

| Modification Type | Reagent/Method Example | Potential Site of Modification | Expected Influence |

|---|---|---|---|

| Fluorination | Electrophilic fluorinating agents (e.g., Selectfluor) | Aromatic ring (positions 4, 5, 6, 7) | Altered electronics, lipophilicity, metabolic stability |

| Alkylation | Friedel-Crafts alkylation (e.g., R-X, AlCl₃) | Aromatic ring (positions 4, 5, 6, 7) | Increased steric bulk, modified lipophilicity |

| Alkylation | Enolate alkylation of indanone precursor | Aliphatic ring (position 2) | Modified steric and conformational properties |

Diversification at the Aminomethyl Group (e.g., primary, secondary, tertiary amines)

The primary aminomethyl group is a key functional handle that allows for extensive diversification. Standard synthetic methodologies can be employed to convert this primary amine into secondary and tertiary amines, thereby creating a library of analogues with varied basicity, nucleophilicity, and steric bulk. chemistrysteps.com

Synthesis of Secondary Amines: Secondary amines can be prepared through several routes. One common method is reductive amination, where the primary amine is reacted with an aldehyde or ketone to form an imine, which is then reduced. Another approach is direct N-alkylation with an alkyl halide. However, this method can be difficult to control and may lead to overalkylation. wikipedia.org

Synthesis of Tertiary Amines: Tertiary amines can be synthesized by the further alkylation of secondary amines. oup.com Reductive amination of a secondary amine with an aldehyde or ketone is a viable route. oup.com Alternatively, a secondary amine can be reacted with an acid chloride to form an amide, which is subsequently reduced to the tertiary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). oup.comlibretexts.org

Table 2: Synthetic Routes for Aminomethyl Group Diversification

| Target Amine | Synthetic Method | Reactants | Key Features |

|---|---|---|---|

| Secondary Amine | Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Controlled mono-alkylation |

| Secondary Amine | N-Alkylation | Alkyl Halide | Risk of overalkylation to tertiary amine |

| Tertiary Amine | Reductive Amination | Secondary Amine, Aldehyde/Ketone, Reducing Agent | Builds upon a secondary amine precursor |

| Tertiary Amine | Amide Formation & Reduction | Secondary Amine, Acid Chloride, then LiAlH₄ | Two-step process, avoids quaternization |

Alterations to the Hydroxyl Group (e.g., ethers, esters)

The tertiary hydroxyl group is another critical site for modification. Its conversion to ethers or esters can mask its hydrogen-bonding capability and introduce a wide range of new functionalities. However, the steric hindrance of a tertiary alcohol presents challenges for these transformations.

Ether Synthesis: The Williamson ether synthesis, a classic method involving the reaction of an alkoxide with an alkyl halide, is generally inefficient for tertiary alcohols. byjus.comwikipedia.org The tertiary alkoxide is highly basic and sterically hindered, leading to elimination (E2) reactions rather than the desired substitution (SN2). libretexts.orgjove.com A more successful approach for synthesizing tertiary ethers involves SN1-type reactions. youtube.commasterorganicchemistry.com This can be achieved by forming a stable tertiary carbocation from the alcohol in the presence of a strong acid, which is then trapped by another alcohol molecule acting as a nucleophile. youtube.commasterorganicchemistry.com

Ester Synthesis: Direct esterification of tertiary alcohols with carboxylic acids, such as in the Fischer esterification, is often problematic. chemistrysteps.comquora.com The harsh acidic conditions and high temperatures required can lead to dehydration of the tertiary alcohol to form an alkene. taylorandfrancis.comchemicalforums.comquora.com To overcome this, milder methods have been developed. One approach involves reacting the alcohol with a more reactive carboxylic acid derivative, like an acid anhydride (B1165640) or acid chloride, often in the presence of a non-nucleophilic base. tandfonline.com Other specialized methods include copper-catalyzed oxidative esterification of aldehydes with peroxides, which can generate tertiary esters under mild conditions. rsc.org

Table 3: Strategies for Modifying the Tertiary Hydroxyl Group

| Derivative | Synthetic Method | Reactants | Challenges & Solutions |

|---|---|---|---|

| Ether | Williamson Ether Synthesis | Alkyl Halide, Strong Base | Fails due to E2 elimination. |

| Ether | Acid-Catalyzed Dehydration/Addition | Strong Acid (e.g., H₂SO₄), Primary Alcohol | SN1 mechanism; requires carbocation formation. |

| Ester | Fischer Esterification | Carboxylic Acid, Strong Acid Catalyst | Fails due to E1 elimination (dehydration). |

| Ester | Acylation with Anhydride/Acyl Chloride | Acid Anhydride or Acyl Chloride, Base | Milder conditions avoid dehydration. tandfonline.com |

| Ester | Copper-Catalyzed Oxidative Esterification | Aldehyde, Dialkyl Peroxide, Cu Catalyst | Novel method for tertiary ester synthesis. rsc.org |

Synthesis and Exploration of Indane-Based Carbonucleosides

The rigid indane scaffold has been utilized as a carbocyclic sugar mimic in the synthesis of nucleoside analogues. Carbonucleosides, where the glycosidic oxygen is replaced by a methylene (B1212753) group, often exhibit interesting biological properties due to their increased stability towards enzymatic cleavage.

A convenient synthetic route has been reported for the preparation of novel indanyl carbanucleoside derivatives starting from indene (B144670). rsc.org The synthesis involves the preparation of a key intermediate, (+/−)-cis-2-amino-1-indanol, which possesses a similar stereochemical arrangement to this compound. This aminoindanol (B8576300) is then condensed with pyrimidine (B1678525) bases, such as 5-amino-4,6-dichloropyrimidine, following the classical approach for carbocyclic nucleoside synthesis. rsc.org Subsequent chemical transformations can be performed to modify the pyrimidine ring, leading to a variety of purine (B94841) and pyrimidine analogues. rsc.org For instance, these derivatives have been evaluated for their activity against the Hepatitis C virus. rsc.org

Table 4: Example of Indane-Based Carbonucleoside Synthesis

| Starting Material | Key Intermediate | Heterocyclic Base | Final Product Type |

|---|---|---|---|

| Indene | (+/−)-cis-2-amino-1-indanol | 5-Amino-4,6-dichloropyrimidine | Indanyl Pyrimidine Nucleoside Analogue |

| Indene | (+/−)-cis-2-amino-1-indanol | Modified Pyrimidines | Diverse Indanyl Purine & Pyrimidine Analogues |

Spirocyclic and Fused-Ring Indane Derivatives in Synthetic Research

The indane framework is a valuable building block for the construction of more complex polycyclic systems, including spirocyclic and fused-ring derivatives. These intricate structures are of significant interest in synthetic and medicinal chemistry.

Fused-Ring Systems: The synthesis of fused-ring systems can be achieved through various cyclization strategies. nih.gov Intramolecular additions of radicals to the indene core have been explored as a route to complex fused structures. tandfonline.com Aromatic amines can serve as precursors to benzimidazole, benzoxazole, and benzothiazole (B30560) fused systems. quora.com The pyrimidine ring, a key component in many biologically active molecules, can also be fused to other heterocyclic systems. rsc.org

Spirocyclic Derivatives: Spirocyclic compounds, which contain two rings connected by a single common atom, are a unique structural class. The synthesis of spiro-indane derivatives has been accomplished through various methods. One approach involves the acid-catalyzed rearrangement of hydroxylactams to form spiro[indane-1,7′-pyrrolo[3,4-b]pyridin]-5′-ones. rsc.org Multi-component reactions are also powerful tools; for example, the reaction of 1,3-indanedione with heterocyclic ketene (B1206846) aminals can produce diverse spiro-imidazo pyridine-indene derivatives. nih.gov Furthermore, domino reactions involving 1,3-indanedione and 3-methyleneoxindoles have been developed to synthesize complex triindanone-fused spiro[bicyclo[2.2.2]octane-2,3′-indolines]. acs.org

Table 5: Synthetic Approaches to Spirocyclic and Fused-Ring Indane Derivatives

| Polycyclic Type | Synthetic Strategy | Precursors | Resulting Structure Example |

|---|---|---|---|

| Fused-Ring | Intramolecular Radical Addition | Alkenyl-substituted Indenes | Complex Fused Systems tandfonline.com |

| Fused-Ring | Heterocycle Annulation | ortho-Substituted Aromatic Amines | Benzimidazole-fused systems quora.com |

| Spirocyclic | Acid-Catalyzed Rearrangement | Aryl-substituted Hydroxylactams | Spiro[indane-1,7′-pyrrolo[3,4-]pyridin]-5′-ones rsc.org |

| Spirocyclic | Domino Reaction | 1,3-Indanedione, 3-Methyleneoxindoles | Triindanone-fused Spiro[bicyclo[2.2.2]octane-2,3′-indolines] acs.org |

| Spirocyclic | Multi-component Reaction | 1,3-Indanedione, Heterocyclic Ketene Aminals | Spiro-imidazo pyridine-indene derivatives nih.gov |

Future Directions in Research on 1 Aminomethyl 2,3 Dihydro 1h Inden 1 Ol

Development of More Efficient and Sustainable Stereoselective Synthetic Pathways

The synthesis of chiral amino alcohols remains a pivotal area in organic chemistry. For 1-(aminomethyl)-2,3-dihydro-1H-inden-1-ol, future research will likely prioritize the development of synthetic routes that are not only efficient but also adhere to the principles of green chemistry. Current strategies for accessing analogous structures like cis-1-amino-2-indanol often rely on methods such as intramolecular amide cyclization and benzylic C-H amination. mdpi.com Future efforts could build upon these foundations by exploring novel catalytic systems that minimize waste and energy consumption.

Key areas for future synthetic research include:

Biocatalysis: Employing enzymes, such as variants of D-fructose-6-phosphate aldolase (FSA) or imine reductases (IREDs), could enable highly stereoselective syntheses under mild, aqueous conditions, thereby reducing the reliance on hazardous reagents and solvents. nih.gov

Asymmetric C-H Functionalization: Direct, stereoselective C-H amination or oxidation of readily available indane precursors represents a highly atom-economical approach. Developing new catalysts, potentially based on copper or rhodium, for these transformations will be a significant challenge and a rewarding endeavor. mdpi.com

Flow Chemistry: Transitioning key synthetic steps to continuous flow processes can enhance safety, improve reproducibility, and allow for streamlined scale-up. This approach is particularly advantageous for energetic or hazardous reactions.

| Strategy | Potential Advantages | Research Challenges |

|---|---|---|

| Biocatalysis | High stereoselectivity, mild conditions, environmentally benign. | Enzyme discovery and engineering for substrate specificity. |

| Asymmetric C-H Functionalization | High atom economy, reduces pre-functionalization steps. | Achieving high regio- and stereoselectivity, catalyst development. |

| Flow Chemistry | Improved safety, scalability, and process control. | Reactor design and optimization for specific transformations. |

Discovery of Novel Catalytic Applications Beyond Current Paradigms

The rigid scaffold of aminoindanol (B8576300) derivatives makes them exceptional chiral ligands in asymmetric catalysis. mdpi.com For instance, cis-1-amino-2-indanol is a highly effective ligand for the asymmetric transfer hydrogenation of ketones and imines. mdpi.comacs.org It is anticipated that this compound and its derivatives will also serve as powerful ligands and catalysts.

Future research should focus on:

New Asymmetric Transformations: Exploring the use of this scaffold as a ligand for a broader range of metal-catalyzed reactions, such as C-C and C-X bond formations, cycloadditions, and metathesis reactions. The unique steric and electronic properties conferred by the aminomethyl group could lead to unprecedented levels of selectivity.

Organocatalysis: Investigating the potential of derivatized forms of the compound to act as organocatalysts. For example, aminophosphinite derivatives of aminoindanol have proven effective in enantioselective acylation reactions. organic-chemistry.org Similar modifications could unlock new catalytic activities.

Immobilization and Heterogenization: Developing methods to immobilize these catalysts on solid supports, enabling easier separation and recycling, which is crucial for industrial applications and sustainable chemistry.

Exploration of Materials Science Applications of Indane-Based Scaffolds (e.g., electronic or optical properties)

While traditionally explored for catalysis and medicinal chemistry, the indane core structure holds untapped potential in materials science. Related scaffolds, such as indane-1,3-dione, are recognized as valuable electron-accepting building blocks for organic electronic materials used in solar cells and photopolymerization. mdpi.comresearchgate.net

Future investigations could target:

Organic Electronics: Designing and synthesizing derivatives of this compound for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs). syngeneintl.com Theoretical studies using Density Functional Theory (DFT) could guide the design of molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. semanticscholar.orgcolab.ws

Chiroptical Materials: The inherent chirality of the scaffold makes it an excellent candidate for creating materials with unique chiroptical properties, such as circularly polarized luminescence (CPL), which are sought after for displays, sensing, and data storage.

Functional Polymers: Incorporating the indane-based scaffold into polymer backbones or as pendant groups to create functional polymers with specific thermal, mechanical, or optical properties.

Advanced Structure-Based Design and Optimization for Chemical Probe Development

A chemical probe is a small molecule used to study and manipulate biological systems. The well-defined, rigid structure of this compound makes it an ideal scaffold for the rational, structure-based design of such probes. mdpi.com By systematically modifying the functional groups on the core, researchers can develop potent and selective modulators of biological targets like enzymes or receptors.

Future directions in this area include:

Fragment-Based Library Synthesis: Using the indane scaffold as a starting point for creating libraries of compounds. The aminomethyl and hydroxyl groups, along with the aromatic ring, provide multiple points for diversification.

Target-Specific Optimization: Employing computational docking and molecular dynamics simulations to guide the design of derivatives that can bind with high affinity and selectivity to specific protein targets, such as kinases, proteases, or G-protein coupled receptors. mdpi.com

Activity-Based Probes: Developing probes that can covalently label a specific target protein, allowing for its identification and functional characterization in complex biological mixtures. The nucleophilic amine or hydroxyl group could be harnessed for this purpose.

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Compound Design

The intersection of chemistry with machine learning (ML) and artificial intelligence (AI) is creating new paradigms in molecular design and synthesis. acs.org This approach is particularly powerful for complex challenges like asymmetric catalysis and de novo ligand design.

The future of research on this compound will be significantly enhanced by:

Predictive Enantioselectivity Models: Training ML models, such as deep neural networks or random forests, on experimental data from reactions catalyzed by aminoindanol-based ligands. pnas.orgrsc.org These models can then predict the enantiomeric excess (% ee) for new substrates or ligand variations, accelerating the discovery of optimal reaction conditions.

Generative AI for Ligand Design: Utilizing generative models, trained on vast datasets of known chiral ligands, to propose novel derivatives of the indane scaffold with potentially superior catalytic performance. rsc.orgresearchgate.net These in silico-designed ligands can then be synthesized and tested, creating a closed loop of design, synthesis, and validation.

Automated Synthesis Planning: Employing AI-powered retrosynthesis tools to identify the most efficient and sustainable synthetic pathways to novel derivatives, helping chemists navigate the complex landscape of possible chemical reactions.

| AI/ML Application | Specific Goal | Expected Outcome |

|---|---|---|

| Predictive Catalysis Models | Predict enantioselectivity of new reactions. | Faster optimization of asymmetric syntheses. pnas.org |

| Generative Ligand Design | Propose novel, high-performance chiral ligands. | Discovery of catalysts with enhanced activity and selectivity. rsc.org |